Hexahydrofarnesyl acetone

Description

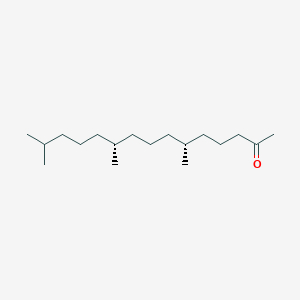

Structure

3D Structure

Properties

IUPAC Name |

6,10,14-trimethylpentadecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h15-17H,6-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWDWIHXSPCOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862063 | |

| Record name | 2-pentadecanone, 6,10,14-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [IUCLID] | |

| Record name | Hexahydrofarnesylacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11493 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

502-69-2, 16825-16-4 | |

| Record name | 6,10,14-Trimethyl-2-pentadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydrofarnesylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016825164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentadecanone, 6,10,14-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-pentadecanone, 6,10,14-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,10,14-trimethylpentadecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Hexahydrofarnesyl Acetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydrofarnesyl acetone (B3395972), a saturated ketone and a derivative of farnesyl acetone, is a naturally occurring sesquiterpenoid found in various essential oils. It is recognized for its potential therapeutic properties, including anti-inflammatory, antibacterial, and analgesic effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of Hexahydrofarnesyl acetone, detailed experimental protocols for their determination, and an exploration of its biological activities with a focus on its molecular mechanisms of action.

Physicochemical Properties

This compound, also known as 6,10,14-trimethyl-2-pentadecanone, is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₆O | [2][3] |

| Molecular Weight | 268.48 g/mol | [3][4] |

| CAS Number | 502-69-2 | |

| Appearance | Colorless to light yellow liquid | |

| Density | Approximately 0.8403 g/cm³ | |

| Boiling Point | 316.8 ± 10.0 °C at 760 mmHg | |

| Flash Point | > 100 °C (> 212 °F) | |

| Solubility | Insoluble in water; Soluble in alcohol and chloroform. | |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | |

| Refractive Index | 1.44500 to 1.45100 @ 20.00 °C |

Experimental Protocols

Determination of Boiling Point

The boiling point of high molecular weight ketones like this compound can be determined using standard methods such as ASTM D2887. This gas chromatography-based method is suitable for petroleum products and fractions with a final boiling point up to 538°C (1000°F). The principle involves eluting the sample through a nonpolar capillary column with a temperature program. The retention times of the components are correlated with their boiling points by comparison with a calibration mixture of hydrocarbons with known boiling points.

Measurement of Density

For liquid substances, the density can be determined according to OECD Guideline 109. Several methods are described, including the use of a hydrometer, a hydrostatic balance (immersed body method), or an oscillating densitometer. These methods are applicable for liquids with viscosities not exceeding certain limits. The oscillating densitometer method, for instance, measures the change in the resonant frequency of a U-shaped tube when filled with the sample, which is directly related to its density.

Assessment of Solubility

A standard qualitative method for determining the solubility of an organic compound involves testing its miscibility with a range of solvents. A small, measured amount of this compound (e.g., 0.1 g or 0.2 mL) is added to a test tube containing a small volume (e.g., 3 mL) of the solvent (e.g., water, ethanol, chloroform). The mixture is vigorously shaken, and the solubility is observed. For quantitative measurements, methods like the slow-stir method can be employed for hydrophobic substances, as outlined in studies comparing water solubility methodologies.

Biological Activities and Signaling Pathways

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties. While the precise mechanism is still under investigation, it is hypothesized that like many other phytochemicals, it may modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.

-

Hypothesized Anti-inflammatory Signaling Pathway of this compound

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Antibacterial Activity

This compound has been shown to possess antibacterial activity against various bacterial strains. The proposed mechanism of action for acetone extracts of some medicinal plants, which could be applicable to this compound, involves the disruption of the bacterial cell wall and increasing the permeability of the cell membrane. This leads to the leakage of intracellular components and ultimately, cell death.

-

Proposed Antibacterial Workflow of this compound

Caption: Proposed antibacterial mechanism of this compound.

Conclusion

This compound is a sesquiterpenoid with well-defined physical and chemical properties and promising biological activities. This guide provides a foundational understanding for researchers and professionals in drug development. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in its anti-inflammatory and antibacterial effects to unlock its full therapeutic potential.

References

Hexahydrofarnesyl Acetone: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrofarnesyl acetone (B3395972) (HHFA), a saturated sesquiterpenoid ketone, is a naturally occurring compound found in various essential oils of medicinal plants. It is recognized for a wide spectrum of biological activities, positioning it as a molecule of significant interest for therapeutic applications. This technical guide provides an in-depth overview of the current scientific understanding of HHFA's biological effects, with a focus on its anticancer, anti-inflammatory, antibacterial, analgesic, and anti-diabetic properties. The information is presented to support further research and drug development endeavors.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 6,10,14-Trimethyl-2-pentadecanone |

| Synonyms | Phytone, Perhydrofarnesyl acetone |

| Molecular Formula | C₁₈H₃₆O |

| Molecular Weight | 268.48 g/mol |

Anticancer Activity

Hexahydrofarnesyl acetone has demonstrated notable cytotoxic and pro-apoptotic effects against several cancer cell lines. This activity is primarily attributed to its ability to induce programmed cell death, or apoptosis.

Quantitative Data for Anticancer Activity

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| KB | Oral Epidermoid Carcinoma | 27.04 | [1] |

| NCI-H187 | Small Cell Lung Carcinoma | 25.27 | [1] |

| Vero | African Green Monkey Kidney | 26.52 | [1] |

| M14 | Human Melanoma | Not specified |

Proposed Signaling Pathway for Apoptosis Induction

While the precise signaling cascade initiated by this compound is still under investigation, evidence suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by the activation of caspase-3, a key executioner caspase.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of HHFA. Include a vehicle control (medium with the same concentration of solvent used to dissolve HHFA, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of HHFA that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties, as demonstrated in preclinical models of acute inflammation.

Quantitative Data for Anti-inflammatory Activity

| Animal Model | Dosage (mg/kg, p.o.) | Effect | Reference |

| Wistar rats | 100, 200, 400 | Dose-dependent inhibition of carrageenan-induced paw edema | [1] |

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While direct evidence for HHFA is emerging, it is hypothesized to act by preventing the activation of this key pro-inflammatory transcription factor.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of this compound.

-

Animals: Use male or female Wistar rats (150-200 g).

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (n=6 per group): a vehicle control group, a positive control group (e.g., indomethacin (B1671933) 10 mg/kg), and test groups receiving different doses of HHFA (e.g., 100, 200, 400 mg/kg) administered orally (p.o.).

-

Edema Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.

Antibacterial Activity

This compound has shown efficacy against both Gram-positive bacteria and fungi.

Quantitative Data for Antibacterial Activity

| Microorganism | Inhibition Zone (mm) (0.2 mg of essential oil containing 6.83% HHFA) | Reference |

| Staphylococcus aureus | 2.5 | [1] |

| Candida albicans | 2.0 |

Experimental Protocol: Agar (B569324) Disc Diffusion Method

This method is used to evaluate the antibacterial activity of this compound.

-

Microbial Culture: Prepare a fresh overnight culture of the test microorganism in a suitable broth.

-

Inoculum Preparation: Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.

-

Plate Inoculation: Uniformly spread the inoculum over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disc Application: Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of this compound. Place the discs on the surface of the inoculated agar plate. Include a negative control (disc with solvent) and a positive control (disc with a standard antibiotic).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition around each disc in millimeters.

Analgesic Activity

The analgesic properties of this compound have been demonstrated in a chemically-induced pain model in rodents.

Quantitative Data for Analgesic Activity

| Animal Model | Dosage (mg/kg, p.o.) | Effect | Reference |

| Wistar rats | 100, 200, 400 | Increased tolerance to formalin-induced pain |

Experimental Protocol: Formalin-Induced Pain Test in Rats

This model is used to assess the analgesic effect of this compound on both acute and tonic pain.

-

Animals and Dosing: Use Wistar rats as described in the anti-inflammatory protocol. Administer HHFA or the vehicle orally one hour before the formalin injection.

-

Formalin Injection: Inject 50 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.

-

Observation: Immediately after the injection, place the animal in a transparent observation chamber. Record the total time the animal spends licking, biting, or shaking the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) post-injection.

-

Data Analysis: Compare the duration of nociceptive behaviors in the HHFA-treated groups with the control group.

Anti-diabetic Activity

In vitro studies suggest that this compound may have anti-diabetic potential through the inhibition of key carbohydrate-digesting enzymes.

Quantitative Data for Anti-diabetic Activity

| Enzyme | Inhibition | Reference |

| α-amylase | 58.9% inhibition by 50 mg/mL of a Beta vulgaris extract containing 61.08% HHFA | |

| α-glucosidase | 55.9% inhibition by 50 mg/mL of a Beta vulgaris extract containing 61.08% HHFA |

Experimental Protocol: In Vitro α-Amylase and α-Glucosidase Inhibition Assay

This protocol details the in vitro assessment of the inhibitory activity of this compound against α-amylase and α-glucosidase.

α-Amylase Inhibition Assay:

-

Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer (pH 6.9), α-amylase solution, and various concentrations of this compound.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 20 minutes.

-

Substrate Addition: Add starch solution as the substrate and incubate for a further 30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding dinitrosalicylic acid (DNS) reagent and boiling for 5 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Calculation: Calculate the percentage of inhibition of α-amylase activity.

α-Glucosidase Inhibition Assay:

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 6.8), α-glucosidase solution, and various concentrations of this compound.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.

-

Substrate Addition: Add p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate and incubate for a further 30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance at 405 nm.

-

Calculation: Calculate the percentage of inhibition of α-glucosidase activity.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities, including anticancer, anti-inflammatory, antibacterial, analgesic, and potential anti-diabetic effects. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this molecule. Future research should focus on elucidating the precise molecular mechanisms and signaling pathways involved in its various biological effects, as well as on conducting more extensive preclinical and clinical studies to validate its efficacy and safety for therapeutic use.

References

Hexahydrofarnesyl Acetone: A Technical Guide to its Potential Therapeutic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydrofarnesyl acetone (B3395972) (HHFA), a naturally occurring sesquiterpene ketone, has garnered scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of HHFA's potential therapeutic effects, with a focus on its anti-inflammatory, analgesic, anticancer, and antibacterial properties. This document summarizes key quantitative data, details the experimental protocols used to evaluate its bioactivities, and presents hypothesized signaling pathways and experimental workflows through standardized diagrams. The information collated herein aims to serve as a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Introduction

Hexahydrofarnesyl acetone (6,10,14-trimethyl-2-pentadecanone), also known as phytone, is a C18 isoprenoid ketone found in the essential oils of various plants.[1] As a sesquiterpene, it belongs to a class of natural products known for their wide range of biological activities.[2][3] Preliminary studies have indicated that HHFA possesses antibacterial, anti-inflammatory, and anticancer properties, suggesting its potential as a lead compound for drug discovery and development.[2] This guide aims to consolidate the existing scientific data on HHFA to facilitate further research into its therapeutic applications.

Potential Therapeutic Effects

Anti-inflammatory and Analgesic Activity

In vivo studies have demonstrated the anti-inflammatory and analgesic potential of essential oils containing significant amounts of this compound. These effects are often evaluated using classical pharmacological models.

Essential oil from Albizia zygia, containing 33.14% HHFA, has been shown to exhibit significant, dose-dependent anti-inflammatory effects in a carrageenan-induced paw edema model in Wistar rats.[2] The same essential oil also demonstrated analgesic properties in a formalin-induced pain model in rats, indicating its potential to alleviate both inflammatory and non-inflammatory pain.

Anticancer Activity

The anticancer potential of HHFA has been investigated against several human cancer cell lines. Essential oils rich in HHFA have shown cytotoxic and pro-apoptotic effects.

An essential oil from cultivated Salvia verbenaca, with a high concentration of HHFA (9.7%), exhibited significant growth-inhibitory and pro-apoptotic effects on the human melanoma cell line M14. The pro-apoptotic mechanism was suggested to involve the activation of caspase-3, a key executioner caspase in the apoptotic cascade. Furthermore, the essential oil of Graptophyllum pictum, containing 2.6% HHFA, displayed cytotoxicity against KB (oral epidermoid carcinoma), NCI-H187 (small cell lung carcinoma), and Vero (African green monkey kidney) cells.

Antibacterial Activity

This compound has been identified as a component of several essential oils with notable antibacterial properties. For instance, the essential oil of Lindera nacusua, which contains 6.83% HHFA, showed significant antibacterial activity against Staphylococcus aureus and Candida albicans. This suggests that HHFA may contribute to the antimicrobial efficacy of these plant extracts.

Quantitative Data Presentation

The following tables summarize the key quantitative data from the cited studies on the biological activities of this compound and HHFA-rich essential oils.

Table 1: In Vitro Cytotoxicity of an Essential Oil Containing this compound

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| KB | Oral Epidermoid Carcinoma | 27.04 | |

| NCI-H187 | Small Cell Lung Carcinoma | 25.27 | |

| Vero | African Green Monkey Kidney | 26.52 |

Data from the essential oil of Graptophyllum pictum containing 2.6% this compound.

Table 2: In Vivo Anti-inflammatory and Analgesic Studies of an Essential Oil Containing this compound

| Model | Species | Doses (mg/kg, p.o.) | Effect | Reference |

| Carrageenan-induced paw edema | Wistar rats | 100, 200, 400 | Dose-dependent inhibition of paw swelling | |

| Formalin-induced pain | Wistar rats | 100, 200, 400 | Increased pain tolerance |

Data from the essential oil of Albizia zygia containing 33.14% this compound.

Table 3: Antibacterial Activity of an Essential Oil Containing this compound

| Microorganism | Concentration of Essential Oil | Zone of Inhibition (mm) | Reference |

| Staphylococcus aureus | 0.2 mg | 2.5 | |

| Candida albicans | 0.2 mg | 2.0 |

Data from the essential oil of Lindera nacusua containing 6.83% this compound.

Experimental Protocols

Carrageenan-Induced Paw Edema Assay

This widely used model assesses the anti-inflammatory activity of a compound against acute inflammation.

-

Animals: Wistar rats (150-200 g) are typically used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.

-

Grouping: Animals are randomly divided into control and treatment groups. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) is also included.

-

Administration: Test compounds (or vehicle for the control group) are administered orally (p.o.) or intraperitoneally (i.p.) at predetermined doses.

-

Induction of Edema: After a specific period (e.g., 1 hour) following compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Formalin-Induced Nociception Assay

This model is used to evaluate the analgesic effects of a compound on both neurogenic and inflammatory pain.

-

Animals: Wistar rats or mice are used and acclimatized to the testing environment.

-

Administration: The test compound or vehicle is administered at a set time before the formalin injection.

-

Induction of Nociception: A dilute solution of formalin (e.g., 2.5% in saline) is injected into the dorsal surface of one of the hind paws.

-

Observation: The animal is immediately placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. The observation is typically divided into two phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

-

Data Analysis: The total time spent in nociceptive behavior is calculated for each phase and compared between the treated and control groups.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the test compound (e.g., HHFA) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key enzyme in the execution phase of apoptosis.

-

Cell Lysis: Cells treated with the test compound and control cells are harvested and lysed to release their intracellular contents.

-

Substrate Addition: The cell lysate is incubated with a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter molecule.

-

Signal Detection: If caspase-3 is active in the lysate, it will cleave the substrate, releasing the reporter molecule. The resulting color or fluorescence is then measured using a spectrophotometer or fluorometer.

-

Data Analysis: The level of caspase-3 activity in the treated cells is compared to that in the control cells to determine the fold-increase in activity.

Antibacterial Zone of Inhibition Assay

This method is used to assess the antimicrobial activity of a substance.

-

Preparation of Agar (B569324) Plates: A suitable agar medium is poured into Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium.

-

Application of Test Substance: A sterile paper disc impregnated with the test compound (or the essential oil) is placed on the surface of the inoculated agar.

-

Incubation: The plates are incubated under conditions suitable for the growth of the test bacterium.

-

Measurement of Inhibition Zone: If the test substance has antibacterial activity, a clear zone of no bacterial growth will appear around the disc. The diameter of this zone of inhibition is measured in millimeters.

-

Data Analysis: The size of the zone of inhibition is indicative of the potency of the antibacterial agent.

Mandatory Visualizations

Signaling Pathways

While the precise molecular targets and signaling pathways of this compound are yet to be fully elucidated, based on its classification as a sesquiterpene and its observed biological effects, plausible mechanisms can be hypothesized.

Caption: Hypothesized NF-κB inhibitory pathway of HHFA.

References

- 1. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Hexahydrofarnesyl Acetone from Farnesyl Acetone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrofarnesyl acetone (B3395972), also known as 6,10,14-trimethyl-2-pentadecanone, is a saturated ketone that serves as a crucial intermediate in the synthesis of various important molecules, including vitamins E and K. Its synthesis from farnesyl acetone, a readily available unsaturated precursor, is a key transformation in several industrial processes. The most common and efficient method for this conversion is the catalytic hydrogenation of the carbon-carbon double bonds present in the farnesyl acetone molecule, while preserving the ketone functional group. This document provides detailed application notes and experimental protocols for the synthesis of hexahydrofarnesyl acetone from farnesyl acetone.

Principle of the Reaction

The synthesis involves the selective reduction of the three alkene groups in the farnesyl acetone carbon chain to the corresponding alkanes. This is achieved through catalytic hydrogenation, where hydrogen gas (H₂) is reacted with the substrate in the presence of a metal catalyst. Palladium on carbon (Pd/C) is the most widely used and effective catalyst for this transformation due to its high activity and selectivity for hydrogenating carbon-carbon double bonds over carbonyl groups under controlled conditions.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from farnesyl acetone via catalytic hydrogenation.

| Parameter | Value | Reference |

| Substrate | Farnesyl Acetone | [1] |

| Product | This compound | [2] |

| Catalyst | 10% Palladium on Carbon (Pd/C) | [2] |

| Solvent | Tetrahydrofuran (THF) or Ethanol | [2] |

| Temperature | 20 - 100 °C | [2] |

| Hydrogen Pressure | 1 - 12 bar | |

| Reaction Time | 18 hours (typical) | |

| Yield | High (specific yield dependent on precise conditions) | |

| Purity | High (specific purity dependent on purification) |

Experimental Protocols

This section outlines a detailed methodology for the catalytic hydrogenation of farnesyl acetone to produce this compound.

Materials and Equipment

-

Farnesyl acetone (mixture of isomers)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Anhydrous solvent: Tetrahydrofuran (THF) or Ethanol

-

Hydrogen gas (high purity)

-

Nitrogen gas (inert)

-

Autoclave or a high-pressure hydrogenation reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature control

-

Glass reactor insert for the autoclave

-

Standard laboratory glassware

-

Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)

-

Rotary evaporator

-

Analytical equipment for reaction monitoring and product characterization (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy)

Detailed Experimental Procedure

1. Reactor Preparation:

-

Ensure the autoclave and all glassware are clean and dry.

-

Place a magnetic stir bar and the farnesyl acetone (e.g., 4 g) into the glass reactor insert.

-

Carefully add the 10% Pd/C catalyst. The catalyst loading is typically in the range of 1-5% by weight relative to the substrate.

-

Add the chosen anhydrous solvent (e.g., THF or ethanol) to dissolve the farnesyl acetone. The concentration of the substrate in the solvent can be in the range of 5-20% (w/v).

2. Hydrogenation Reaction:

-

Place the glass reactor insert into the autoclave and seal the reactor according to the manufacturer's instructions.

-

Purge the reactor system with nitrogen gas three times to remove any air. This is a critical safety step to avoid the formation of explosive mixtures of hydrogen and air.

-

Following the nitrogen purge, purge the system with hydrogen gas three times.

-

After the final purge, pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

-

Begin stirring the reaction mixture at a constant rate (e.g., 1000 rpm) to ensure efficient mixing of the reactants and catalyst.

-

Heat the reactor to the desired temperature (e.g., 50-80 °C). The progress of the reaction can be monitored by observing the uptake of hydrogen from the gas cylinder.

-

Maintain the reaction under these conditions for a sufficient time to ensure complete hydrogenation of the double bonds (typically several hours to overnight). The reaction can be monitored by taking small aliquots (after safely depressurizing and purging the reactor) and analyzing them by GC-MS.

3. Work-up and Purification:

-

Once the reaction is complete (as indicated by the cessation of hydrogen uptake or by analytical monitoring), cool the reactor to room temperature.

-

Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

-

Purge the reactor with nitrogen gas to remove any residual hydrogen.

-

Open the reactor and remove the reaction mixture.

-

Filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the Pd/C catalyst. The filtration should be done carefully as the catalyst can be pyrophoric when dry. It is advisable to keep the filter cake wet with solvent during filtration.

-

Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be further purified if necessary, for example, by vacuum distillation, to obtain a product of high purity.

4. Product Characterization:

-

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule and the absence of olefinic protons/carbons.

-

Infrared (IR) Spectroscopy: To confirm the presence of the carbonyl group and the absence of C=C double bonds.

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Chemical Transformation)

Caption: Chemical transformation from Farnesyl Acetone to this compound.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Hexahydrofarnesyl Acetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrofarnesyl acetone (B3395972) (HHFA), a saturated isoprenoid ketone, is a naturally occurring compound found in various essential oils. Preliminary studies have indicated its potential as an anti-inflammatory and antimicrobial agent. Furthermore, emerging evidence suggests that HHFA exhibits cytotoxic effects against several cancer cell lines, indicating its potential for development as a chemotherapeutic agent. These application notes provide an overview of the in vitro cytotoxicity of HHFA and detailed protocols for its assessment.

In Vitro Cytotoxicity of Hexahydrofarnesyl Acetone

This compound has demonstrated cytotoxic activity against a range of cancer cell lines. The primary mechanism of cell death induced by HHFA is believed to be apoptosis.

Quantitative Cytotoxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values of essential oils containing this compound against various cancer cell lines. It is important to note that these values are for the essential oils and not for purified HHFA.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| KB | Oral Cavity Carcinoma | 27.04 | [1] |

| NCI-H187 | Small Cell Lung Carcinoma | 25.27 | [1] |

| Vero | African Green Monkey Kidney | 26.52 | [1] |

Note: The IC50 values are for an essential oil of Graptophyllum pictum containing 2.6% this compound.

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below to enable researchers to assess the cytotoxic effects of this compound.

Cell Viability Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve HHFA, e.g., DMSO) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100%

b) Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time.

-

Neutral Red Staining: Remove the treatment medium and add 100 µL of medium containing 50 µg/mL neutral red to each well. Incubate for 2-3 hours at 37°C.

-

Washing: Remove the neutral red-containing medium and wash the cells with 150 µL of PBS.

-

Dye Extraction: Add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well and shake for 10 minutes to extract the dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.

Cytotoxicity Assay (Membrane Integrity)

Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Incubation: Incubate the plate for the desired exposure time.

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution provided in the kit.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100%

Apoptosis Assays

a) Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described previously.

-

Cell Lysis: After treatment, centrifuge the plate, remove the supernatant, and lyse the cells with a lysis buffer provided in a commercial caspase-3 assay kit.

-

Caspase-3 Reaction: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays) to the cell lysates.

-

Incubation: Incubate at 37°C for 1-2 hours.

-

Signal Measurement: Measure the colorimetric signal at 405 nm or the fluorometric signal at an excitation/emission of 400/505 nm.

-

Data Analysis: Compare the signal from treated cells to that of untreated cells to determine the fold-increase in caspase-3 activity.

b) DNA Fragmentation Assay

A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.

Protocol:

-

Cell Culture and Treatment: Culture cells in a 6-well plate and treat with this compound.

-

Cell Harvesting: Harvest both floating and adherent cells and wash with PBS.

-

DNA Extraction: Extract genomic DNA using a DNA extraction kit or standard phenol-chloroform extraction methods.

-

Agarose (B213101) Gel Electrophoresis: Load 5-10 µg of DNA from each sample onto a 1.5% agarose gel containing ethidium (B1194527) bromide.

-

Visualization: Run the gel and visualize the DNA fragments under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

Signaling Pathways and Experimental Workflows

The precise signaling pathways activated by this compound leading to apoptosis are still under investigation. However, based on studies of structurally similar sesquiterpenes and isoprenoids, several key pathways are likely to be involved.[2][3]

Inferred Signaling Pathway for HHFA-Induced Apoptosis

Caption: Inferred signaling cascade of HHFA-induced apoptosis.

General Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: Workflow for assessing HHFA's in vitro cytotoxicity.

Conclusion

This compound demonstrates cytotoxic potential against various cancer cell lines, likely through the induction of apoptosis. The provided protocols offer a framework for researchers to further investigate the cytotoxic mechanisms of this compound. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by HHFA to fully understand its potential as a therapeutic agent.

References

Application Notes and Protocols: Hexahydrofarnesyl Acetone in Research

For Researchers, Scientists, and Drug Development Professionals

1.0 Introduction

Hexahydrofarnesyl acetone (B3395972) (HHFA), also known as 6,10,14-trimethyl-2-pentadecanone or phytone, is a sesquiterpenoid ketone.[1][2][3] While utilized in the fragrance industry for its mild, long-lasting floral and green aroma, particularly in jasmine compositions, recent research has highlighted its potential as a bioactive molecule.[4] It is found as a major component in the essential oils of various plants, including Hildegardia barteri, Beta vulgaris L., and Hyoscyamus niger L.[5]

These application notes provide a summary of the known physicochemical properties, biological activities, and detailed protocols for the research and development of Hexahydrofarnesyl acetone. The compound has demonstrated antibacterial, anti-inflammatory, and cytotoxic properties, making it a subject of interest for further investigation in drug development and related fields.

2.0 Physicochemical and Olfactive Properties

A comprehensive understanding of the compound's properties is essential for its application in research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₃₆O | |

| Molecular Weight | 268.48 g/mol | |

| CAS Number | 502-69-2 | |

| Appearance | Colorless to light yellow liquid | |

| Density | 0.8 ± 0.1 g/cm³ | |

| Specific Gravity | 0.83400 to 0.84000 @ 25.00 °C | |

| Boiling Point | 316.8 ± 10.0 °C at 760 mmHg | |

| Flash Point | > 212.00 °F (> 100.00 °C) | |

| Refractive Index | 1.44500 to 1.45100 @ 20.00 °C | |

| logP (Octanol/Water) | 7.26 - 7.48 | |

| Water Solubility | 4.0e-05 g/L (Practically insoluble) |

| Solubility | Soluble in DMSO (22.5 mg/mL), Chloroform | |

Table 2: Olfactive Profile and Fragrance Usage

| Parameter | Description | Source |

|---|---|---|

| Odor Type | Floral, Green | |

| Odor Description | Long-lasting fresh jasmine, celery, green melon rind | |

| Flavor Profile | Sweet, green, tropical, watermelon rind |

| Recommended Usage | Up to 15.0000% in fragrance concentrate | |

3.0 Biological Activity Data

This compound has been identified primarily within essential oil extracts that exhibit a range of biological effects.

Table 3: In Vitro Cytotoxicity Data

| Cell Line | Cell Type | Assay Details | Result (IC₅₀) | Source |

|---|---|---|---|---|

| KB | Oral Epidermoid Carcinoma | Assayed as a component (2.6%) of Graptophyllum pictum essential oil. | 27.04 µg/mL | |

| NCI-H187 | Small Cell Lung Carcinoma | Assayed as a component (2.6%) of Graptophyllum pictum essential oil. | 25.27 µg/mL |

| Vero | African Green Monkey Kidney | Assayed as a component (2.6%) of Graptophyllum pictum essential oil. | 26.52 µg/mL | |

Table 4: In Vitro Antibacterial Activity

| Organism | Assay Details | Result (Inhibition Zone) | Source |

|---|---|---|---|

| Staphylococcus aureus | Assayed as a component (6.83%) of Lindera nacusua essential oil (0.2 mg). | 2.5 mm |

| Candida albicans | Assayed as a component (6.83%) of Lindera nacusua essential oil (0.2 mg). | 2.0 mm | |

Table 5: In Vivo Anti-inflammatory Activity

| Animal Model | Assay Details | Result | Source |

|---|

| Wistar Rats | Carrageenan-induced paw edema model. Assayed as a component (33.14%) of Albizia zygia essential oil. Doses: 100, 200, 400 mg/kg (p.o.). | Inhibition of inflammation | |

Table 6: In Vitro Anti-diabetic Activity

| Enzyme | Assay Details | Result (% Inhibition) | Source |

|---|---|---|---|

| α-amylase | Assayed as a major component (61.08%) of Beta vulgaris L. extract (50 mg/mL). | 58.9% |

| α-glucosidase | Assayed as a major component (61.08%) of Beta vulgaris L. extract (50 mg/mL). | 55.9% | |

4.0 Application Notes

4.1 Safety and Handling

-

Hazard Classification: Classified as hazardous to the aquatic environment with long-lasting effects (H410).

-

Personal Protective Equipment (PPE): Use standard laboratory PPE, including safety glasses, gloves, and a lab coat. Ensure adequate ventilation to avoid breathing vapors.

-

First Aid: In case of eye contact, flush immediately with large amounts of water. For skin contact, rinse thoroughly with water. If inhaled, move to fresh air.

-

Toxicology: Carcinogenicity and mutagenicity data are largely unavailable or negative based on component thresholds. The chemical, physical, and toxicological properties have not been completely investigated.

4.2 Solubility and Formulation for Experiments

-

Stock Solutions: For in vitro assays, this compound can be dissolved in DMSO. A stock solution of up to 22.5 mg/mL (83.81 mM) is achievable; sonication is recommended to aid dissolution.

-

In Vivo Formulation 1 (Aqueous-based): A common vehicle for oral or parenteral administration can be prepared as follows: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. A concentration of up to 2 mg/mL (7.45 mM) can be achieved with sonication.

-

In Vivo Formulation 2 (Cyclodextrin-based): For improved aqueous solubility, a formulation of 10% DMSO + 90% (20% SBE-β-CD in Saline) can be used.

-

In Vivo Formulation 3 (Oil-based): A simple formulation can be made with 10% DMSO + 90% Corn Oil.

5.0 Experimental Protocols

The following protocols are generalized methodologies based on standard laboratory practices and data from cited literature. Researchers should optimize these protocols for their specific experimental conditions.

5.1 Protocol 1: Analysis by Gas Chromatography (GC-FID)

This protocol outlines a general method for quantifying this compound in a sample matrix.

-

Objective: To determine the purity or concentration of this compound.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Procedure:

-

Standard Preparation: Accurately weigh and prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetone, dichloromethane). Prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standards. If the sample is a complex mixture (e.g., essential oil), dilute appropriately. Filter the solution using a 0.45 µm filter.

-

GC Conditions (Example):

-

Column: DB-1 or similar non-polar capillary column (e.g., 30m x 0.53mm I.D., 1.0 µm film thickness).

-

Injector Temperature: 290°C.

-

Detector Temperature: 300°C.

-

Oven Program: Start at 100°C, hold for 2 min, then ramp at 30°C/min to 280°C and hold for 4 min.

-

Carrier Gas: Nitrogen or Helium.

-

Injection Volume: 1.0 µL.

-

-

Analysis: Inject the standards to generate a calibration curve. Inject the prepared samples. Identify the this compound peak by its retention time and quantify using the calibration curve.

-

5.2 Protocol 2: In Vitro Cytotoxicity - MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line, based on reported studies.

-

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).

-

Materials:

-

Selected cancer or normal cell lines (e.g., Vero, MCF-7).

-

96-well cell culture plates.

-

Complete cell culture medium.

-

This compound stock solution in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Plate reader.

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%). Replace the medium in the wells with the compound dilutions. Include vehicle control (medium + DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours), as cytotoxicity can be time-dependent.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

5.3 Protocol 3: Antibacterial Susceptibility - Agar Disc Diffusion

This protocol assesses the ability of this compound to inhibit bacterial growth.

-

Objective: To determine the zone of inhibition produced by this compound against specific bacterial strains.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus).

-

Muller-Hinton Agar (MHA) plates.

-

Sterile paper discs (6 mm).

-

This compound solutions at various concentrations.

-

Positive control (e.g., Amoxicillin) and negative control (solvent) discs.

-

-

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Evenly swab the surface of an MHA plate with the bacterial inoculum.

-

Disc Application: Prepare solutions of this compound. Aseptically apply a known volume (e.g., 10 µL) of each test concentration onto sterile paper discs and allow the solvent to evaporate.

-

Placement: Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated MHA plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc.

-

6.0 Research Workflow Visualization

The investigation of a fragrance ingredient for novel bioactive properties follows a structured, multi-stage process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hexahydrofarnesyl Acetone

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Hexahydrofarnesyl acetone (B3395972).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing Hexahydrofarnesyl acetone?

A1: The most prevalent method for synthesizing this compound is through the catalytic hydrogenation of farnesyl acetone. The synthesis of the farnesyl acetone precursor can be achieved through several routes, including the reaction of nerolidol (B1678203) with isopropenylmethyl ether in the presence of an acidic catalyst, or the reaction of farnesene (B8742651) with an acetoacetate.

Q2: What are the critical parameters affecting the yield of this compound synthesis?

A2: The key parameters influencing the yield include the choice of catalyst, reaction temperature, hydrogen pressure, solvent, and the purity of the starting materials. Optimization of these parameters is crucial for achieving high yields and minimizing side reactions.

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: Byproduct formation can be minimized by carefully selecting the catalyst and optimizing reaction conditions. For instance, in the hydrogenation of farnesyl acetone, using a highly selective catalyst can prevent the formation of over-hydrogenated or rearranged products. Additionally, maintaining the optimal temperature and pressure can suppress side reactions.

Troubleshooting Guide

Issue 1: Low Yield of this compound

-

Possible Cause 1: Inefficient Catalyst. The catalyst may be deactivated or not suitable for the specific reaction conditions.

-

Possible Cause 2: Suboptimal Reaction Conditions. The temperature, pressure, or reaction time may not be optimal for the conversion.

-

Solution: Systematically vary the reaction temperature and pressure to find the optimal range for your setup. Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time. For the hydrogenation step, temperatures can range from 50 to 250°C.[1]

-

-

Possible Cause 3: Impure Starting Materials. Impurities in the farnesyl acetone can poison the catalyst or lead to side reactions.

-

Solution: Purify the farnesyl acetone precursor before the hydrogenation step. Techniques like fractional distillation under reduced pressure are often employed.[2]

-

Issue 2: Incomplete Reaction

-

Possible Cause 1: Insufficient Catalyst Loading. The amount of catalyst may be too low to drive the reaction to completion within a reasonable timeframe.

-

Solution: Gradually increase the catalyst loading while monitoring the reaction progress. Be aware that excessive catalyst loading can sometimes lead to increased byproduct formation.

-

-

Possible Cause 2: Poor Mass Transfer. In a heterogeneous catalytic system, inefficient mixing can limit the contact between the reactants and the catalyst surface.

-

Solution: Improve the stirring or agitation of the reaction mixture. In industrial settings, the power input for dispersing the reactants is a critical parameter to control.[1]

-

Issue 3: Difficulty in Product Purification

-

Possible Cause 1: Presence of Close-Boiling Impurities. Byproducts with boiling points similar to this compound can make purification by distillation challenging.

-

Solution: Optimize the reaction to minimize the formation of these impurities. Alternatively, consider using column chromatography for purification, although this may be less practical for large-scale synthesis.

-

-

Possible Cause 2: Catalyst Leaching. Traces of the metal catalyst may contaminate the product.

-

Solution: After the reaction, filter the mixture thoroughly to remove the solid catalyst. In some cases, treatment with activated carbon can help remove dissolved metal species.

-

Data Presentation

Table 1: Summary of Reaction Conditions for Farnesyl Acetone Synthesis (Precursor to this compound)

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield | Reference |

| Nerolidol, Diketene | NaOEt | - | 0-5 (decarboxylation at 190-200) | 45.7% | |

| Nerolidol, Methyl acetoacetate | K₂CO₃ | - | 150-160 | 60% | |

| α-Farnesene, Acetoacetate | Rhodium metal catalyst, Organic phosphine (B1218219) ligand | Dual-solvent system | 80-120 | >98% | |

| Dihydrolinalool, Methyl acetoacetate | Aluminum isopropoxide | - | 160-200 | High |

Table 2: Catalysts for Hydrogenation of Acetone (as a model for ketone hydrogenation)

| Catalyst | Support | Temperature (°C) | Acetone Conversion (%) | IPA Selectivity (%) | Reference |

| Ru | Activated Charcoal / ZnO | 100 | 96.0 | 98.7 | |

| Raney Ni | Carbon | 120 | 99.9 | High (low byproduct) | |

| Ni | Al₂O₃ | 150 | >99 | Lower (5.6% MIBC byproduct) |

Experimental Protocols

Protocol 1: Synthesis of Farnesyl Acetone from Nerolidol

-

Reaction Setup: In a suitable reaction vessel, combine nerolidol and isopropenylmethyl ether (IPM).

-

Catalyst Addition: Add an acidic catalyst to the mixture.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 125°C) and, if necessary, apply pressure (e.g., 6 atm N₂).

-

Monitoring: Monitor the reaction progress by gas chromatography (GC).

-

Work-up: Once the reaction is complete, neutralize the acidic catalyst with a basic compound (e.g., sodium acetate).

-

Purification: Isolate the E/E-farnesyl acetone by fractional distillation under reduced pressure (preferably less than 0.1 mbar).

Protocol 2: General Procedure for Hydrogenation to this compound

-

Reaction Setup: In a high-pressure reactor (autoclave), charge the farnesyl acetone and a suitable solvent.

-

Catalyst Addition: Add a supported palladium catalyst to the mixture.

-

Reaction Conditions: Seal the reactor, purge with hydrogen, and then pressurize with hydrogen to the desired pressure. Heat the mixture to the target temperature (e.g., 100-200°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake and analyzing samples via GC.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure, and the resulting this compound can be further purified by distillation if necessary.

Visualizations

Caption: General workflow for the two-step synthesis of this compound.

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Purification of Synthetic Hexahydrofarnesyl Acetone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic Hexahydrofarnesyl acetone (B3395972) (HHFA).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of synthetic Hexahydrofarnesyl acetone, a key intermediate in the synthesis of various high-value chemicals.

Q1: What are the most common impurities in synthetic this compound?

A1: The impurity profile of synthetic this compound (also known as 6,10,14-trimethyl-2-pentadecanone) largely depends on the synthetic route. A common pathway is the hydrogenation of farnesyl acetone. Potential impurities include:

-

Unreacted Starting Material: Residual farnesyl acetone.

-

Partially Hydrogenated Intermediates: Tetrahydrofarnesyl acetone and other partially saturated isomers.

-

Isomers from Starting Materials: If synthesized from precursors like nerolidol, structural isomers may be present.[1]

-

Catalyst Residues: Traces of hydrogenation catalysts (e.g., palladium, nickel).

-

Solvent Residues: Solvents used in the synthesis and purification steps.

-

Side-Reaction Products: Byproducts from aldol (B89426) condensation of the acetone moiety or other side reactions.

Q2: My crude this compound has a yellow tint. How can I remove the color?

A2: A yellow tint often indicates the presence of conjugated unsaturated impurities, such as residual farnesyl acetone or its partially hydrogenated analogues. These can often be removed by:

-

Column Chromatography: This is a highly effective method for separating compounds with different polarities. The more polar, unsaturated ketones will have a stronger affinity for the silica (B1680970) gel and elute later than the saturated HHFA.

-

Activated Carbon Treatment: Stirring the crude product with a small amount of activated carbon in a suitable solvent can help adsorb colored impurities. However, this may lead to some product loss.

-

Thorough Hydrogenation: Ensuring the initial hydrogenation reaction goes to completion will minimize these colored impurities from the outset.

Q3: I am having difficulty separating this compound from a closely related impurity by column chromatography. What can I do to improve resolution?

A3: Improving the separation of compounds with similar polarities, such as saturated and unsaturated ketones, requires optimizing your chromatography technique.[2] Consider the following:

-

Solvent System Optimization: The choice of eluent is critical. Start with a very non-polar solvent system, like hexane (B92381) with a small percentage of a slightly more polar solvent such as ethyl acetate (B1210297) or diethyl ether.[3] Perform thin-layer chromatography (TLC) with various solvent ratios to find the system that provides the best separation between your product and the impurity. Aim for an Rf value of around 0.3 for the desired compound.[3]

-

Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can improve separation.[4] Start with a low polarity mobile phase to elute the least polar compounds and slowly increase the polarity to elute the more polar components.

-

Column Dimensions and Packing: Use a longer, narrower column for better separation. Ensure the silica gel is packed uniformly to avoid channeling.

-

Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent to load a concentrated band onto the column.

Q4: My this compound seems to be degrading during purification. What could be the cause and how can I prevent it?

A4: Degradation during purification can be due to several factors:

-

Acid-Sensitivity on Silica Gel: Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds. If you suspect this, you can use deactivated silica gel (e.g., by adding 0.1-1% triethylamine (B128534) to your eluent) or switch to a less acidic stationary phase like alumina.

-

High Temperatures during Distillation: this compound is a high-boiling point liquid. Prolonged exposure to high temperatures during atmospheric distillation can lead to thermal decomposition. It is crucial to use vacuum distillation to lower the boiling point.

Q5: What are the recommended starting conditions for vacuum distillation of this compound?

A5: For a high-boiling point compound like this compound, vacuum distillation is the preferred method to prevent thermal degradation. While optimal conditions should be determined empirically, you can start with the following:

-

Pressure: A vacuum in the range of 1-10 mmHg is a good starting point.

-

Temperature: The boiling point will depend on the pressure. At these pressures, the boiling temperature will be significantly lower than the atmospheric boiling point. A heating mantle with a stirrer should be used for even heating.

-

Apparatus: Use a fractional distillation setup for better separation from impurities with close boiling points. Ensure all glass joints are properly sealed for vacuum. A cold trap is recommended to protect the vacuum pump.

Data Presentation

The following tables provide typical data for the purification of a long-chain ketone like this compound. The exact values will vary depending on the specific impurities and the efficiency of the setup.

Table 1: Column Chromatography Purification Data

| Parameter | Before Purification | After Purification |

| Purity (by GC-MS) | ~85% | >98% |

| Major Impurities | Farnesyl acetone (~10%), Tetrahydrofarnesyl acetone (~5%) | Farnesyl acetone (<0.5%), Tetrahydrofarnesyl acetone (<1.5%) |

| Yield | N/A | 80-90% |

| Appearance | Pale yellow oil | Colorless oil |

Table 2: Vacuum Fractional Distillation Parameters

| Fraction | Pressure (mmHg) | Head Temperature (°C) | Pot Temperature (°C) | Composition |

| Forerun | 5 | <140 | <160 | Volatile impurities, residual solvents |

| Main Fraction | 5 | 140-145 | 160-170 | This compound (>99%) |

| Residue | 5 | >145 | >170 | Higher boiling impurities, decomposition products |

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of synthetic this compound using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

Cotton or glass wool

-

Sand

-

Collection tubes

-

TLC plates and chamber

-

Rotary evaporator

Procedure:

-

Solvent System Selection:

-

Dissolve a small amount of the crude product in a volatile solvent.

-

Spot the solution on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 98:2, 95:5, 90:10).

-

The ideal solvent system should give the this compound an Rf value of approximately 0.3.

-

-

Column Packing (Slurry Method):

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand.

-

In a separate beaker, make a slurry of silica gel in the chosen eluent.

-

Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

-

Add another thin layer of sand on top of the silica bed.

-

Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Carefully add the sample solution to the top of the column.

-

Allow the sample to be absorbed into the silica bed.

-

-

Elution and Fraction Collection:

-

Carefully add the eluent to the column.

-

Begin collecting fractions.

-

Monitor the elution process by TLC to identify the fractions containing the pure product.

-

-

Product Recovery:

-

Combine the pure fractions.

-

Remove the solvent using a rotary evaporator to obtain the purified this compound.

-

Protocol 2: Purification by Vacuum Fractional Distillation

This protocol describes a general method for purifying this compound by vacuum fractional distillation.

Materials:

-

Crude this compound

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask(s)

-

Heating mantle with magnetic stirrer

-

Vacuum pump and tubing

-

Cold trap (recommended)

-

Manometer (optional but recommended)

Procedure:

-

Apparatus Setup:

-

Assemble the fractional distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a vacuum.

-

Place the crude this compound and a magnetic stir bar in the round-bottom flask.

-

Connect the vacuum pump to the distillation apparatus through a cold trap.

-

-

Distillation:

-

Start the magnetic stirrer.

-

Turn on the vacuum pump and allow the pressure to stabilize.

-

Begin heating the distillation flask gently.

-

Collect the forerun, which will contain lower-boiling impurities.

-

As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.

-

Monitor the temperature and pressure throughout the distillation. A stable head temperature indicates a pure fraction is being collected.

-

-

Shutdown:

-

Once the main fraction is collected, stop heating and allow the apparatus to cool to room temperature.

-

Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

-

Mandatory Visualization

Caption: A flowchart of the general workflow for the purification of synthetic this compound.

Caption: A troubleshooting guide for poor separation during column chromatography of this compound.

References

Stability and storage conditions for Hexahydrofarnesyl acetone.

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and storage of Hexahydrofarnesyl acetone (B3395972), alongside troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experimental workflows.

Stability and Storage Conditions

Proper storage and handling are crucial for maintaining the integrity and stability of Hexahydrofarnesyl acetone. Below is a summary of recommended storage conditions based on available data.

Data Presentation: Recommended Storage Conditions

| Form | Storage Temperature | Duration | Source |

| Neat Compound | -20°C | Up to 3 years | [1] |

| 4°C | Up to 2 years | [2] | |

| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | [1] |

| -20°C | Up to 1 month | [2][3] |

Shipping Conditions: this compound is stable at ambient temperature for short periods, such as during standard shipping.

Incompatible Materials: To prevent degradation, avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of this compound. It is also soluble in chloroform. For in vivo studies, specific formulations using co-solvents like PEG300, Tween 80, and saline, or corn oil are recommended.

Q2: How should I handle the compound upon receipt?